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Introduction
2-Isopropylpyridine (CAS No. 644-98-4) is a heterocyclic aromatic compound recognized for

its contribution to the flavor profiles of various food products.[1][2] Classified as a flavoring

agent, its distinct organoleptic properties make it a valuable tool for flavorists aiming to impart

specific notes in a range of applications.[1][3] This document provides detailed application

notes, experimental protocols, and quantitative data for the effective use and evaluation of 2-
isopropylpyridine in the flavor and fragrance industry. While primarily used as a flavoring

agent, some sources suggest its potential utility in fragrance compositions as well.[4]

Organoleptic Profile
The characteristic aroma of 2-isopropylpyridine is consistently described as a "green

vegetable cortex" note.[3] This descriptor suggests its utility in creating or enhancing green,

earthy, and vegetable-like flavor profiles in various food systems.

Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of 2-
isopropylpyridine is essential for its proper handling and application. The following tables

summarize key quantitative data.
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Table 1: Physicochemical Properties of 2-Isopropylpyridine

Property Value Source(s)

Molecular Formula C₈H₁₁N [3]

Molecular Weight 121.18 g/mol [3]

Appearance Colorless to pale yellow liquid [1]

Odor Green vegetable cortex [3]

Boiling Point 156-157 °C @ 760 mmHg [3]

Flash Point 22.78 °C (73.00 °F) TCC [3]

Specific Gravity 0.931-0.937 @ 25 °C [3]

Refractive Index 1.488-1.494 @ 20 °C [3]

Solubility
Soluble in alcohol; Insoluble in

water
[3]

Table 2: Regulatory and Safety Information for 2-Isopropylpyridine

Parameter Value Source(s)

Classification Flavoring Agent [2][3]

Recommendation for

Fragrance Use
Not for fragrance use [3]

Maximised Survey-derived

Daily Intakes (MSDI-EU)
0.021 µ g/capita/day [3]

Modified Theoretical Added

Maximum Daily Intake

(mTAMDI)

400 µ g/person/day [3]
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2-Isopropylpyridine is utilized to impart a green and slightly earthy character to a variety of

food products. Its application is particularly noted in savory flavor creations. The following table

provides typical usage levels in various food categories.

Table 3: Typical Usage Levels of 2-Isopropylpyridine in Food Products

Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)

Dairy products (excluding

category 02.0)
- -

Fats and oils, and fat

emulsions (water-in-oil)
0.10 0.50

Edible ices, including sherbet

and sorbet
0.40 2.00

Processed fruit 0.40 2.00

Confectionery 1.00 5.00

Cereals and cereal products 0.20 1.00

Bakery wares 2.00 10.00

Meat and meat products 0.20 1.00

Fish and fish products 0.20 1.00

Salts, spices, soups, sauces,

salads, protein products
0.10 0.50

Foodstuffs for particular

nutritional uses
0.20 1.00

Non-alcoholic beverages 0.20 1.00

Ready-to-eat savories 1.00 5.00

Composite foods 0.20 1.00

Source: The Good Scents Company[3]
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Experimental Protocols
Protocol 1: Flavor Profile Analysis of 2-
Isopropylpyridine using Descriptive Sensory Analysis
This protocol outlines a method for a trained sensory panel to characterize the flavor profile of

2-isopropylpyridine.

Objective: To identify and quantify the sensory attributes of 2-isopropylpyridine in a neutral

matrix.

Materials:

2-Isopropylpyridine (high purity)

Propylene glycol or deodorized vegetable oil (as solvent)

Deionized, odor-free water

Unsalted crackers

ISO standard wine tasting glasses, coded with random 3-digit numbers

Sensory booths with controlled lighting and ventilation

Procedure:

Panelist Training:

Select 8-12 trained sensory panelists.

Familiarize panelists with the aroma of 2-isopropylpyridine through a series of dilutions

in the chosen solvent.

Develop a consensus-based lexicon of flavor descriptors for 2-isopropylpyridine.

Train panelists on the use of a 15-point intensity scale (0 = not perceptible, 15 = extremely

intense).
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Sample Preparation:

Prepare a stock solution of 2-isopropylpyridine in the chosen solvent (e.g., 0.1% w/w).

Prepare a series of dilutions from the stock solution to be evaluated by the panel. A typical

starting concentration for evaluation is 0.01% in propylene glycol.[3]

Present 10 mL of each dilution in coded glasses.

Sensory Evaluation:

Panelists evaluate the samples in individual sensory booths.

The order of sample presentation should be randomized for each panelist.

Panelists rate the intensity of each descriptor in the agreed-upon lexicon on the 15-point

scale.

Panelists should rinse their palate with deionized water and eat a small piece of unsalted

cracker between samples.

Data Analysis:

Collect the intensity ratings from all panelists.

Calculate the mean intensity for each attribute.

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine

significant differences between samples and panelists.

Generate a flavor profile diagram (e.g., spider plot) to visualize the sensory characteristics

of 2-isopropylpyridine.
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Caption: Workflow for Descriptive Sensory Analysis.

Protocol 2: Determination of Odor Detection Threshold
of 2-Isopropylpyridine in Water
This protocol uses the ASTM E679-04 three-alternative forced-choice (3-AFC) method to

determine the odor detection threshold.

Objective: To determine the lowest concentration of 2-isopropylpyridine that is detectible by a

sensory panel in water.

Materials:

2-Isopropylpyridine (high purity)

Odor-free, deionized water

Glass sniffing bottles with Teflon-lined caps, coded with random 3-digit numbers

Graduated pipettes and volumetric flasks

Procedure:

Panelist Selection:

Select a panel of 20-30 individuals.

Screen panelists for their ability to detect the target aroma.
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Sample Preparation:

Prepare a stock solution of 2-isopropylpyridine in ethanol or another suitable water-

miscible solvent.

Prepare a series of dilutions of 2-isopropylpyridine in odor-free water, with

concentrations decreasing by a factor of two or three. The starting concentration should be

clearly perceivable.

For each concentration level, prepare three sniffing bottles: two containing only odor-free

water (blanks) and one containing the 2-isopropylpyridine dilution (odd sample).

Sensory Evaluation:

Present the sets of three bottles to each panelist in ascending order of concentration.

The position of the odd sample within each set should be randomized.

Instruct panelists to sniff the headspace of each bottle and identify the odd sample.

Panelists must choose one bottle in each set, even if they are guessing.

Data Analysis:

Calculate the individual threshold as the geometric mean of the last concentration at which

a correct identification was made and the next higher concentration.

Calculate the group best-estimate threshold (BET) as the geometric mean of the individual

thresholds.

Preparation Evaluation Analysis

Stock Solution Preparation Serial Dilutions in Water 3-AFC Set Preparation Panelist Evaluation (Ascending Concentration) Individual Threshold Calculation Group BET Calculation

Click to download full resolution via product page
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Caption: Workflow for 3-AFC Threshold Determination.

Protocol 3: Quantitative Analysis of 2-Isopropylpyridine
in a Food Matrix by GC-MS
This protocol provides a general method for the quantification of 2-isopropylpyridine in a

liquid food matrix (e.g., a beverage).

Objective: To determine the concentration of 2-isopropylpyridine in a food sample.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Headspace autosampler

SPME fiber (e.g., DVB/CAR/PDMS)

2-Isopropylpyridine standard

Internal standard (e.g., d₃-2-isopropylpyridine or a suitable pyridine analog)

Food matrix sample

Sodium chloride

Vials and caps

Procedure:

Sample Preparation:

Spike a known amount of the food matrix with a known concentration of the internal

standard.

Place a defined volume of the sample (e.g., 5 mL) into a headspace vial.

Add sodium chloride to the vial to increase the volatility of the analyte.
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Seal the vial.

HS-SPME Extraction:

Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined time (e.g., 15

minutes).

Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to

adsorb the volatile compounds.

GC-MS Analysis:

Desorb the analytes from the SPME fiber in the hot GC inlet.

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

Use a temperature program to achieve good separation.

Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity

and selectivity, monitoring characteristic ions for 2-isopropylpyridine and the internal

standard.

Quantification:

Prepare a calibration curve using standard solutions of 2-isopropylpyridine in the same

matrix, also containing the internal standard.

Calculate the concentration of 2-isopropylpyridine in the sample by comparing the peak

area ratio of the analyte to the internal standard against the calibration curve.
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Caption: Workflow for GC-MS Quantitative Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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